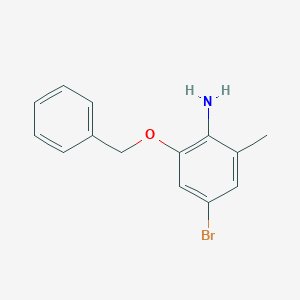

2-(Benzyloxy)-4-bromo-6-methylaniline

Description

2-(Benzyloxy)-4-bromo-6-methylaniline is a substituted aniline derivative featuring a benzyloxy group (-OCH2C6H5) at position 2, a bromine atom at position 4, and a methyl group (-CH3) at position 6 on the benzene ring. The molecular formula is derived as C14H14BrNO, with a molecular weight of 292.17 g/mol. The benzyloxy group introduces steric bulk and electron-donating properties, while the bromine atom enhances electrophilicity, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Synthesis routes for analogous compounds (e.g., benzyloxy-substituted quinolines) often involve nucleophilic substitution reactions under reflux conditions, as seen in , though specific protocols for this compound require further elaboration .

Properties

Molecular Formula |

C14H14BrNO |

|---|---|

Molecular Weight |

292.17 g/mol |

IUPAC Name |

4-bromo-2-methyl-6-phenylmethoxyaniline |

InChI |

InChI=1S/C14H14BrNO/c1-10-7-12(15)8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |

InChI Key |

KGZFHXMRKIQITQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)OCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

The introduction of a benzyloxy group at the ortho position relative to the amine represents a critical first step. A widely applicable method involves the alkylation of phenolic hydroxyl groups using benzyl bromide under basic conditions. For instance, 4-cyanophenol was converted to 4-(benzyloxy)benzonitrile with 92–99% yield using benzyl bromide and potassium carbonate in refluxing acetone . Adapting this protocol, 2-hydroxy-6-methylaniline could undergo benzylation to yield 2-(benzyloxy)-6-methylaniline (Figure 1A).

Key considerations include:

-

Solvent selection : Acetone or DMF facilitates nucleophilic substitution.

-

Base : Potassium carbonate or sodium hydride effectively deprotonates the phenolic hydroxyl.

-

Temperature : Reflux conditions (56–75°C) ensure complete reaction.

Post-benzylation, bromination at the para position relative to the benzyloxy group becomes feasible. Electrophilic bromination using molecular bromine (Br₂) or lithium bromide (LiBr) in polar aprotic solvents (e.g., dichloroethane, acetone) has been demonstrated in aliphatic systems . For aromatic substrates, bromine in dichloromethane with pyridine as a scavenger for HBr avoids polybromination .

Bromination Strategies for Aromatic Substrates

Directing groups profoundly influence bromine’s regioselectivity. The benzyloxy group’s strong ortho/para-directing nature positions bromine para to itself, while the methyl group (a weak ortho/para director) may further modulate reactivity. In the synthesis of 6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol , bromination of an α,β-unsaturated aldehyde intermediate with Br₂ in CH₂Cl₂ at 0°C achieved 70% yield . Applying similar conditions to 2-(benzyloxy)-6-methylaniline would require:

-

Lewis acid catalysis : FeBr₃ or AlBr₃ enhances electrophilicity.

-

Temperature control : Low temperatures (0–25°C) minimize side reactions.

-

Stoichiometry : Equimolar Br₂ prevents over-bromination.

Notably, bromination of 2-(benzyloxy)nicotinic acid derivatives under mild conditions (e.g., N-bromosuccinimide in DMF) has also been reported , though yields for electron-rich aromatics remain unverified.

Sequential Protection and Functionalization

To circumvent competing directing effects, a stepwise approach involving temporary protection of the amine is advisable. For example:

-

Acetylation of 2-hydroxy-6-methylaniline : Converting the amine to an acetanilide reduces its activating strength, allowing benzylation at the ortho position.

-

Benzylation : As described in Section 1, yielding 2-(benzyloxy)-6-methylacetanilide .

-

Bromination : Electrophilic substitution para to the benzyloxy group.

-

Deprotection : Hydrolysis of the acetyl group regenerates the free amine.

This strategy mirrors the synthesis of N-(4-(benzyloxy)benzyl)-6-bromo-2-methylquinolin-4-amine , where a nitrile intermediate was reduced to the primary amine using LiAlH₄ .

Alternative Pathways via Nitro Intermediates

Introducing the amine via reduction of a nitro group offers another route:

-

Nitration of 2-(benzyloxy)-4-bromo-6-methylbenzene : Directed by the benzyloxy group, nitration occurs para to the bromine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl converts the nitro group to an amine.

However, nitration of heavily substituted aromatics often suffers from low regioselectivity, necessitating stringent conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, complexity, and scalability:

Experimental Optimization and Troubleshooting

-

Benzylation Side Reactions : Excess benzyl bromide or prolonged heating may lead to diaryl ether formation. Monitoring via TLC or HPLC is essential .

-

Bromination Over-Substitution : Using sub-stoichiometric Br₂ (0.9 equiv) with slow addition mitigates di-brominated byproducts .

-

Amine Oxidation : Performing bromination on protected amines (e.g., acetanilides) prevents undesired oxidation .

"The strategic use of protecting groups remains indispensable in multi-step aromatic synthesis, particularly when ortho/para directors compete."

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-6-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylamines with different aryl or vinyl groups.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valued in pharmaceutical chemistry for its role in creating biologically active compounds. The presence of the benzyloxy group enhances its reactivity, making it suitable for various coupling reactions and transformations.

Reactivity Patterns

The specific arrangement of functional groups in 2-(Benzyloxy)-4-bromo-6-methylaniline leads to distinctive chemical properties. These properties can facilitate unique reactivity patterns that are not observed in simpler analogs or derivatives. This allows chemists to explore a wide range of synthetic pathways, including those leading to heterocycles and other complex structures .

Medicinal Chemistry

Pharmacological Studies

Research has shown that this compound interacts with various biological targets, influencing cellular processes. Studies often focus on its biochemical pathways and mechanisms of action, examining how it interacts with enzymes or receptors. This understanding is crucial for elucidating its pharmacological effects and optimizing its therapeutic applications .

Potential Therapeutic Applications

Due to its structural characteristics, this compound is explored for potential therapeutic uses, including as a building block for drugs targeting specific diseases. Its derivatives may exhibit activity against various biological targets, including receptors involved in pain modulation and neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoaniline | Lacks benzyloxy group; simpler structure | Basic aniline structure without additional groups |

| 4-Bromo-6-methylaniline | Contains bromine and methyl groups | Different substitution pattern compared to target |

| 4-(Benzyloxy)-2-methylaniline | Benzyloxy group present but lacks bromine | Focuses on methylaniline structure |

| 2-Bromo-4-methoxy-6-methylaniline | Contains methoxy instead of benzyloxy | Variation in functional group affecting reactivity |

| 2-Bromo-6-methoxyaniline | Similar bromo and methoxy groups | Different functional substitution compared to target |

This table highlights how the unique combination of functional groups in this compound contributes to its distinctive reactivity and potential applications in drug development.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of derivatives of this compound:

- Enantioselective Hydroformylation : Research has demonstrated the utility of this compound in enantioselective hydroformylation reactions, showcasing its ability to form chiral products that are valuable in drug synthesis .

- Synthesis of Bioactive Scaffolds : The compound has been utilized in the synthesis of diverse bioactive scaffolds through multi-component reactions, emphasizing its versatility as a building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-6-methylaniline involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Data for Substituted Aniline Derivatives

Key Comparative Insights

Substituent Effects on Reactivity: The benzyloxy group in the target compound offers superior steric protection and lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy), enhancing solubility in non-polar solvents . Bromine at position 4 is common across analogs, acting as a leaving group in cross-coupling reactions. However, its electronic effects vary with adjacent substituents. For example, in 2-Bromo-6-methoxy-4-nitroaniline, the nitro group at position 4 increases electrophilicity, favoring reduction or substitution reactions .

Functional Group Trade-offs :

- Replacing the benzyloxy group with chlorine (as in 4-Bromo-2-chloro-6-methylaniline) reduces steric hindrance but increases toxicity and reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Nitro groups (e.g., in 2-(Benzyloxy)-4-bromo-6-nitrobenzenamine) confer strong electron-withdrawing effects, making the compound more acidic and amenable to reduction into amines .

Applications: The target compound’s methyl group at position 6 stabilizes the ring against oxidation, making it suitable for high-temperature reactions. In contrast, 4-Chloro-2-methylaniline’s simpler structure is linked to carcinogenicity, limiting its use to controlled industrial processes . Ethoxy-substituted analogs (e.g., 4-Bromo-2-ethoxy-6-methylaniline) balance solubility and reactivity, often serving as precursors in surfactant chemistry .

Q & A

Q. What are the key synthetic strategies for preparing 2-(Benzyloxy)-4-bromo-6-methylaniline?

- Methodological Answer : The synthesis typically involves sequential functionalization of an aniline derivative. A common approach includes:

Benzylation : Protecting the hydroxyl group of 4-bromo-6-methyl-2-aminophenol using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the benzyloxy group .

Purification : Isolation via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm regioselectivity via -NMR (benzyl protons at δ 4.9–5.1 ppm) .

Q. How can researchers characterize and validate the purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm structure via - and -NMR. The benzyloxy group’s methylene protons appear as a singlet (~δ 5.0 ppm), while aromatic protons show coupling patterns consistent with substitution .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is critical for downstream applications .

- Elemental Analysis : Validate empirical formula (C₁₄H₁₄BrNO) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of 2-(Benzyloxy)-6-methylaniline precursors?

- Methodological Answer : Bromination at the para position (relative to the amino group) is sterically and electronically favored. However, competing ortho bromination may occur due to:

- Electronic Effects : Electron-donating benzyloxy groups activate the ring, but directing effects of the -NH₂ group dominate.

- Reaction Conditions : Use NBS (N-bromosuccinimide) in acetic acid at 0–5°C to minimize di-substitution. Monitor by LC-MS for intermediates .

- Mitigation : Post-reaction purification via recrystallization (ethanol/water) to isolate the desired regioisomer .

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Ullmann couplings:

- Suzuki Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DME/H₂O solvent (80°C, 12 h). Optimize ligand choice (e.g., SPhos) to suppress dehalogenation .

- Ullmann Coupling : For C–N bond formation, employ CuI/L-proline in DMSO at 100°C with primary amines. Yields >70% require strict oxygen-free conditions .

- Analytical Validation : Post-coupling, use -NMR to confirm aryl integration and GC-MS to detect side products.

Experimental Design & Data Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations in melting points (e.g., 120–125°C vs. 128–130°C) may stem from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. CHCl₃) and compare DSC thermograms.

- Impurity Profiles : Quantify byproducts (e.g., residual benzyl bromide) via GC-MS or -NMR if fluorinated solvents are used .

- Interlab Variability : Cross-validate with standardized reference samples from academic suppliers (e.g., Kanto Reagents) .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles (ANSI Z87.1), and lab coats. Use fume hoods for reactions releasing HBr gas .

- Spill Management : Neutralize acidic residues with NaHCO₃ and absorb liquid spills with vermiculite.

- Waste Disposal : Halogenated waste must be segregated in labeled containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.